Europium(3+) magnesium nitrate (1/1/5)

Übersicht

Beschreibung

Europium(3+) magnesium nitrate (1/1/5) is a coordination compound that involves europium in its trivalent state, magnesium, and nitrate ions. Europium is a rare earth element belonging to the lanthanide series, known for its unique optical and electronic properties . Magnesium nitrate is commonly used in fertilizers and has various industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Europium(3+) magnesium nitrate can be synthesized through the reaction of europium oxide with magnesium nitrate in an aqueous solution. The reaction typically involves dissolving europium oxide in nitric acid to form europium nitrate, which is then mixed with magnesium nitrate under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of europium(3+) magnesium nitrate involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Europium(3+) magnesium nitrate undergoes various chemical reactions, including:

Oxidation: Europium can be oxidized to higher oxidation states under specific conditions.

Reduction: Europium(3+) can be reduced to europium(2+) using reducing agents.

Substitution: Nitrate ions can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, reducing agents like hydrogen gas, and various anions for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce europium oxides, while reduction reactions yield europium(2+) compounds .

Wissenschaftliche Forschungsanwendungen

Luminescent Materials

Europium(3+) magnesium nitrate is primarily recognized for its strong luminescent properties, making it suitable for:

- Display Technologies : Utilized in phosphors for LEDs and CRT displays due to its efficient light emission at specific wavelengths.

- Bioimaging : Employed as a contrast agent in imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI), enhancing the visualization of biological processes.

Nanomaterials Development

This compound serves as a precursor for the synthesis of europium-doped nanomaterials, which have applications in:

- Drug Delivery Systems : Research indicates that europium-doped nanoparticles can be used for targeted drug delivery due to their luminescent properties, allowing for tracking and monitoring within biological systems.

- Sensors : Development of luminescent sensors for detecting environmental pollutants and biochemical substances.

Catalysis

Europium(3+) magnesium nitrate can act as a catalyst or catalyst precursor in various chemical reactions, particularly in:

- Organic Synthesis : Used in reactions requiring specific catalytic properties, enhancing reaction rates and selectivity.

- Environmental Applications : Investigated for its potential in catalyzing reactions that degrade environmental pollutants.

Comparative Analysis of Europium Compounds

| Compound | Luminescence | Solubility | Primary Applications |

|---|---|---|---|

| Europium(3+) Magnesium Nitrate | Strong | High | Bioimaging, nanomaterials, catalysis |

| Europium(3+) Nitrate Pentahydrate | Very Strong | High | Display technologies, bioimaging |

| Europium(3+) Chloride | Moderate | Moderate | Coordination chemistry |

Case Study 1: Bioimaging Applications

A study investigated the use of europium-doped nanoparticles in MRI. The results demonstrated that these nanoparticles provided enhanced contrast and resolution compared to traditional contrast agents. The luminescent properties allowed for dual-mode imaging capabilities, showcasing their potential in clinical diagnostics.

Case Study 2: Environmental Monitoring

Research focused on the sorption capabilities of europium ions from aqueous solutions using interpolymer systems. The findings indicated that these systems significantly improved the uptake of europium ions, suggesting applications in environmental monitoring and bioremediation efforts.

Safety Considerations

Handling europium(3+) magnesium nitrate requires adherence to safety protocols due to its classification as an oxidizer. Proper laboratory practices should be followed to mitigate risks associated with exposure.

Wirkmechanismus

The mechanism by which europium(3+) magnesium nitrate exerts its effects involves the interaction of europium ions with various molecular targets. Europium’s luminescent properties are due to the electronic transitions within the europium ion, which are influenced by the surrounding ligands and the coordination environment . The compound’s effects are mediated through pathways involving energy transfer and electronic transitions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Europium(3+) chloride: Another europium-based compound with similar luminescent properties.

Magnesium nitrate: Used independently in various industrial applications.

Europium(3+) acetate: Known for its use in organic synthesis and material science.

Uniqueness

Europium(3+) magnesium nitrate is unique due to the combination of europium’s luminescent properties and magnesium nitrate’s industrial relevance. This compound offers a versatile platform for various applications in scientific research and industry .

Biologische Aktivität

Europium(3+) magnesium nitrate (1/1/5), a compound formed from europium, magnesium, and nitrate, has garnered attention in biomedical research due to its potential biological activities. This article explores the biological properties of this compound, focusing on its osteogenic, angiogenic, antibacterial, and anti-tumor effects, as well as its safety profile.

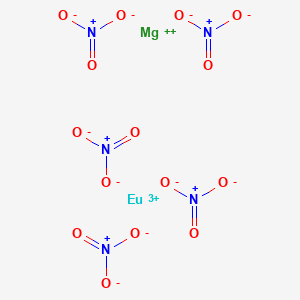

Europium(3+) magnesium nitrate can be represented chemically as EuMgN₅O₁₅. It is a coordination compound that exhibits unique properties due to the presence of europium ions, which are known for their luminescent properties and potential biological interactions.

Osteogenic Properties

Research indicates that europium-containing compounds enhance osteogenesis. A systematic review highlighted that europium-doped biomaterials significantly promote the expression of osteogenic markers in bone marrow stem cells (BMSCs). For instance, studies using europium-doped mesoporous silica nanoparticles (Eu-MSNs) demonstrated increased osteogenic differentiation in BMSCs when treated with concentrations ranging from 12.5 to 100 mg/mL of europium magnesium bioactive glass (5Eu-MBG) .

| Study | Compound | Cell Type | Method | Results |

|---|---|---|---|---|

| 2017 | Eu-MSNs | BMSCs | MTT assay | Increased osteogenesis-related markers |

| 2016 | 5Eu-MBG | BMSCs | RT-qPCR | Enhanced expression of osteogenic genes |

Angiogenic Effects

The angiogenic potential of europium compounds has also been documented. In vivo studies have shown that europium hydroxide nanoparticles (EHNs) significantly promote endothelial cell proliferation and migration, indicating their potential for enhancing blood vessel formation. The activation of nitric oxide signaling pathways was identified as a key mechanism underlying these effects .

| Study | Compound | Cell Type | Method | Results |

|---|---|---|---|---|

| 2020 | EHNs | HUVECs | Scratch wound healing assay | Enhanced endothelial cell migration |

| 2020 | EHNs + Cd | Developing chick embryo | CAM sprouting assays | Improved angiogenesis |

Antibacterial Activity

Europium compounds have demonstrated significant antibacterial properties. Studies have indicated that the incorporation of europium ions into biomaterials enhances their antibacterial efficacy against various pathogens. This property is particularly valuable in applications where infection control is critical, such as in surgical implants .

Anti-Tumor Properties

The anti-tumor effects of europium-containing materials have been explored in several studies. The ability of these compounds to inhibit tumor cell proliferation and induce apoptosis has been linked to their interactions with cellular signaling pathways. For example, europium-doped materials have shown promise in reducing tumor growth in preclinical models .

Safety and Toxicity Profile

Despite the promising biological activities, safety considerations are paramount. Europium compounds are generally considered to have low toxicity compared to other heavy metals. For instance, the acute oral toxicity of europium nitrate is reported to be above 5000 mg/kg, indicating a relatively safe profile for potential biomedical applications . However, further studies are needed to fully understand the long-term effects and biocompatibility of europium(3+) magnesium nitrate.

Case Studies

A notable case study involved the use of europium-doped calcium polyphosphate in a rat model, which demonstrated enhanced tissue regeneration and reduced inflammation at the site of injury. The study concluded that the incorporation of europium significantly improved the healing process compared to control groups .

Eigenschaften

IUPAC Name |

magnesium;europium(3+);pentanitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTMCWGIZJNXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuMgN5O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721216 | |

| Record name | Europium(3+) magnesium nitrate (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108775-01-5 | |

| Record name | Europium(3+) magnesium nitrate (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.